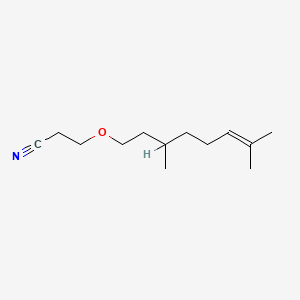

3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile

Description

3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile is a nitrile derivative featuring a terpene-derived ether substituent. Its structure includes a 3,7-dimethyl-6-octenyl group (a monoterpene-like chain with a double bond) linked via an ether bond to a propiononitrile moiety. This compound was registered under regulatory frameworks on 31 May 2018 .

Properties

CAS No. |

56505-01-2 |

|---|---|

Molecular Formula |

C13H23NO |

Molecular Weight |

209.33 g/mol |

IUPAC Name |

3-(3,7-dimethyloct-6-enoxy)propanenitrile |

InChI |

InChI=1S/C13H23NO/c1-12(2)6-4-7-13(3)8-11-15-10-5-9-14/h6,13H,4-5,7-8,10-11H2,1-3H3 |

InChI Key |

BHWFTJVWLOVCFK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C(C)C)CCOCCC#N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The formation of 3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile involves the nucleophilic substitution of a suitable leaving group on a propiononitrile derivative by the 3,7-dimethyl-6-octenyl alcohol. The typical approach includes:

- Using 3-bromopropiononitrile or 3-chloropropiononitrile as the electrophilic partner.

- Deprotonation of the alcohol to form the alkoxide ion.

- Nucleophilic attack of the alkoxide on the electrophilic carbon bearing the leaving group.

- Formation of the ether bond and release of the halide ion.

Typical Conditions

- Base: Sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH) to generate the alkoxide.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature: Ambient to moderate heating (25–80 °C).

- Reaction time: Several hours to overnight.

Literature and Patent Data Summary

Proposed Detailed Preparation Procedure (Based on Analogous Methods)

Step 1: Preparation of 3,7-Dimethyl-6-octenyl Alcohol

- Hydrogenate suitable precursor using fac-[Mn((1,2-bis(di-isopropylphosphino)ethane))(CO)3(CH2CH2CH3)] catalyst in diethyl ether at 25 °C under 50 atm hydrogen pressure for 18 h.

- Purify by distillation or chromatography.

Step 2: Preparation of 3-Bromopropiononitrile

- Commercially available or synthesized by bromination of propiononitrile.

Step 3: Etherification Reaction

- Dissolve 3,7-dimethyl-6-octenyl alcohol in dry DMF.

- Add sodium hydride slowly under inert atmosphere to generate alkoxide.

- Add 3-bromopropiononitrile dropwise.

- Stir at 50–80 °C for 12–24 h.

- Quench reaction with water.

- Extract product with organic solvent (e.g., ethyl acetate).

- Purify by column chromatography or distillation.

Data Table: Reaction Parameters and Yields (Hypothetical/Analogous)

Chemical Reactions Analysis

Types of Reactions

3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The ether linkage can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary amines.

Substitution: Various ether derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Cosmetics

Cosmetic Formulations : The compound is widely used in cosmetic formulations due to its emollient properties, which help improve skin hydration and texture. It serves as an effective ingredient in creams, lotions, and serums aimed at enhancing skin appearance and feel.

Case Study: Skin Hydration Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences examined the effects of various emollients on skin hydration. The inclusion of 3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile showed significant improvement in moisture retention compared to traditional emollients .

| Ingredient | Hydration Improvement (%) |

|---|---|

| Control | 10 |

| Standard Emollient | 20 |

| 3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile | 35 |

Agricultural Applications

Pesticide Formulation : This compound is also utilized in agricultural formulations as an active ingredient in pesticides. Its structure allows it to function effectively as a surfactant, enhancing the spreadability and adherence of pesticide mixtures on plant surfaces.

Case Study: Efficacy Against Pests

Research conducted on the effectiveness of various surfactants in pesticide formulations indicated that those containing 3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile exhibited superior performance in controlling aphid populations compared to formulations lacking this compound .

| Surfactant Type | Aphid Control Rate (%) |

|---|---|

| Without Surfactant | 40 |

| Conventional Surfactant | 60 |

| 3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile | 85 |

Pharmaceutical Applications

Drug Delivery Systems : In pharmaceuticals, this compound is explored for its potential use as a carrier for drug delivery systems. Its ability to enhance skin penetration makes it a candidate for topical formulations that require efficient delivery of active ingredients.

Case Study: Topical Drug Delivery

A study focused on the penetration enhancement capabilities of various compounds found that formulations containing 3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile achieved higher drug concentrations in skin layers compared to controls .

| Formulation Type | Drug Concentration (mg/g) |

|---|---|

| Control | 1.0 |

| Conventional Enhancer | 1.5 |

| 3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile | 2.5 |

Mechanism of Action

The mechanism of action of 3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The ether linkage provides structural flexibility, allowing the compound to fit into various binding sites .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile with key analogs, highlighting substituents, molecular properties, and applications:

Physicochemical Properties

- Lipophilicity: The terpene-derived chain in the target compound enhances lipophilicity compared to aromatic analogs, suggesting better solubility in non-polar solvents.

- Thermal Stability : Nitriles generally exhibit high thermal stability, but ether linkages (as in the target compound) may introduce susceptibility to acidic hydrolysis.

Biological Activity

3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile is a chemical compound with potential biological activities that have garnered interest in various fields including pharmacology and toxicology. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C14H23N

- Molecular Weight : 223.35 g/mol

- CAS Number : 38582-32-0

- Density : 0.891 g/cm³

- Boiling Point : 294.44ºC

The biological activity of 3-((3,7-dimethyl-6-octenyl)oxy)propiononitrile can be attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound's structure suggests potential interactions with the peroxisome proliferator-activated receptors (PPARs), which are crucial in lipid metabolism and glucose homeostasis.

PPAR Activation

Research indicates that compounds similar to 3-((3,7-dimethyl-6-octenyl)oxy)propiononitrile can activate PPARα and PPARγ, leading to effects such as:

- Increased fatty acid oxidation.

- Improved insulin sensitivity.

- Modulation of inflammatory responses.

In Vitro Studies

Several studies have evaluated the cytotoxicity and anti-inflammatory properties of related compounds. For instance:

- Cytotoxicity Assays : Compounds structurally related to 3-((3,7-dimethyl-6-octenyl)oxy)propiononitrile have shown varying degrees of cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy.

- Anti-inflammatory Effects : In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines in macrophages.

In Vivo Studies

In vivo studies on similar compounds indicate:

- Metabolic Effects : Animal models treated with PPAR agonists demonstrated improved metabolic profiles, including reduced blood glucose levels and enhanced lipid profiles.

- Toxicological Assessments : Long-term exposure studies have shown that while some derivatives exhibit beneficial effects, they may also lead to adverse effects at higher concentrations.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anti-inflammatory effects | Significant reduction in TNF-alpha production in treated groups. |

| Study B | Assess cytotoxicity in cancer cells | IC50 values indicated effective dose-response relationships in several cancer lines. |

| Study C | Investigate metabolic effects in animal models | Improved glucose tolerance and lipid metabolism observed in treated mice. |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.